3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one is a useful research compound. Its molecular formula is C11H10BrCl2NO and its molecular weight is 323.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Captodative Effect in Organic Synthesis
A study demonstrates the reaction of piperidine with 3-bromo-3-buten-2-one, leading to compounds like 3,4-dipiperidinobutan-2-one and 3-piperidino-3-buten-2-one. These reactions highlight the compound's role in exploring captodative effects within organic synthesis, contributing to the understanding of electrophilic and nucleophilic interactions in forming captodative alkenes (Rulev et al., 2003).
Synthesis and Biological Activity
Another research focus is the synthesis of novel compounds with potential biological activities. For instance, the synthesis of a specific compound showed antifungal and antiviral activities, indicating the broader pharmacological applications of derivatives synthesized from "3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one" (Li et al., 2015).
Antioxidant Properties
Research into the antioxidant properties of synthesized compounds, such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, underlines the chemical's versatility in creating molecules with potential health benefits. The study focused on the synthesis, NMR study, and evaluation of antioxidant potency, illustrating the compound's efficacy in scavenging free radicals (Dineshkumar & Parthiban, 2022).
Heterocyclic Chemistry Applications
The chemical serves as a critical intermediate in heterocyclic chemistry, facilitating the synthesis of complex molecular structures. An example includes the formation of spiro[indole-3,4′-piperidin]-2-ones, showcasing the compound's utility in creating intricate heterocyclic systems with potential therapeutic properties (Freund & Mederski, 2000).
Development of Alzheimer’s Disease Drug Candidates
A notable application is in the development of drug candidates for Alzheimer’s disease. Synthesis of N-substituted derivatives of a specific oxadiazole compound highlights the role of "this compound" derivatives in searching for new therapeutic agents (Rehman et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-1-(3,4-dichlorophenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrCl2NO/c12-8-2-1-5-15(11(8)16)7-3-4-9(13)10(14)6-7/h3-4,6,8H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGKWAZDRNQXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC(=C(C=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340429-43-7 |
Source
|
Record name | 3-bromo-1-(3,4-dichlorophenyl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.